molecular formula C17H18FN5O3S B2603964 N-(2-(3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-oxopyridazin-1(6H)-yl)ethyl)-2-fluorobenzenesulfonamide CAS No. 1351604-60-8

N-(2-(3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-oxopyridazin-1(6H)-yl)ethyl)-2-fluorobenzenesulfonamide

Cat. No.: B2603964
CAS No.: 1351604-60-8
M. Wt: 391.42
InChI Key: BZUDVFZKPQHZLY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “N-(2-(3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-oxopyridazin-1(6H)-yl)ethyl)-2-fluorobenzenesulfonamide” is a complex organic molecule that contains several functional groups and rings, including a pyrazole ring and a pyridazine ring . Pyrazoles are five-membered heterocyclic compounds with two nitrogen atoms, and they are known for their broad range of chemical and biological properties . Pyridazines are six-membered heterocyclic compounds with two nitrogen atoms, and they are known for their reactivity.


Synthesis Analysis

The synthesis of such a compound would likely involve several steps, each introducing a different part of the molecule. For example, the pyrazole ring could be synthesized from a diketone and hydrazine . The pyridazine ring could be synthesized from a diacylhydrazine and an α-haloketone . The exact synthesis would depend on the specific substituents and their positions on the rings.


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The pyrazole and pyridazine rings would likely be planar, as is typical for aromatic rings . The presence of the sulfonamide group could introduce some additional complexity, as it could form hydrogen bonds with other parts of the molecule or with solvents.


Chemical Reactions Analysis

The chemical reactions that this compound could undergo would depend on the specific conditions and reagents used. The pyrazole ring is known to undergo reactions such as alkylation, acylation, and halogenation . The pyridazine ring can undergo reactions such as reduction, oxidation, and substitution .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. In general, pyrazoles and pyridazines are solid at room temperature and are soluble in polar solvents . They are stable under normal conditions but can decompose when heated .

Scientific Research Applications

Antimicrobial Activity

Research indicates that derivatives of pyrazoline and pyrazole, similar in structure to N-(2-(3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-oxopyridazin-1(6H)-yl)ethyl)-2-fluorobenzenesulfonamide, have shown significant antimicrobial activity. For instance, Hassan (2013) synthesized a series of 2-pyrazolines bearing benzenesulfonamide moieties, which demonstrated strong antimicrobial properties against various bacteria and a yeast-like fungus (Hassan, 2013).

Imaging Agent in Neurodegenerative Disorders

Compounds structurally related to this compound have been explored as potential imaging agents for neurodegenerative disorders. Fookes et al. (2008) synthesized and evaluated fluoropyrazoles for their ability to bind to peripheral benzodiazepine receptors, which could be beneficial in imaging and studying neurodegenerative diseases (Fookes et al., 2008).

Antiviral Drug Discovery

Compounds within the same family as this compound have been a part of stories in antiviral drug discovery. De Clercq (2009) highlighted the role of similar compounds in antiviral strategies, particularly against dengue fever and other viral infections (De Clercq, 2009).

Anti-Inflammatory and Anticancer Potential

Research by Küçükgüzel et al. (2013) on derivatives of pyrazoles, akin to this compound, has shown potential for anti-inflammatory, analgesic, antioxidant, anticancer, and anti-HCV activities. This indicates a broad spectrum of therapeutic applications for these compounds (Küçükgüzel et al., 2013).

Molecular Docking Studies

Hassan (2014) conducted molecular docking studies on novel heterocyclic compounds containing a sulfonamide moiety, structurally related to this compound. These studies are significant for understanding the interaction of such compounds with biological targets, potentially leading to new drug discoveries (Hassan, 2014).

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. Many pyrazole and pyridazine derivatives have biological activity and are used in medicinal chemistry . For example, some pyrazoles have anti-inflammatory, antitumor, and antimicrobial activities .

Safety and Hazards

As with any chemical compound, the safety and hazards of this compound would depend on its exact structure and properties. In general, care should be taken when handling any chemical compound to avoid exposure and to prevent harm to the environment .

Future Directions

The future directions for research on this compound would likely involve further exploration of its synthesis, properties, and potential applications. This could include developing more efficient synthesis methods, studying its reactivity and mechanism of action, and testing its biological activity .

Properties

IUPAC Name

N-[2-[3-(3,5-dimethylpyrazol-1-yl)-6-oxopyridazin-1-yl]ethyl]-2-fluorobenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18FN5O3S/c1-12-11-13(2)23(20-12)16-7-8-17(24)22(21-16)10-9-19-27(25,26)15-6-4-3-5-14(15)18/h3-8,11,19H,9-10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BZUDVFZKPQHZLY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1C2=NN(C(=O)C=C2)CCNS(=O)(=O)C3=CC=CC=C3F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18FN5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.